Z-D-Pro-OH can be synthesized through various methods, primarily involving the protection of the amino acid proline. The synthesis often utilizes organic solvents and reagents that facilitate the formation of the desired structure while ensuring the stability of the protecting group. The compound is also commercially available from chemical suppliers specializing in biochemical reagents.
Z-D-Pro-OH is classified as a protected amino acid. It falls under the category of non-natural amino acids that are utilized in solid-phase peptide synthesis (SPPS) and other synthetic methodologies aimed at producing peptides with specific sequences and properties.
The synthesis of Z-D-Pro-OH typically involves several steps:
The synthesis often employs solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which facilitate the reaction conditions necessary for effective coupling reactions. Reaction conditions, including temperature and time, are optimized to enhance yield and purity.
The molecular structure of Z-D-Pro-OH features a pyrrolidine ring with a carbonyl group attached to one side, along with a benzyloxycarbonyl protecting group on the nitrogen atom. This structure allows for specific reactivity during peptide synthesis.
Z-D-Pro-OH participates in various chemical reactions, primarily in peptide coupling reactions where it acts as an amino acid building block. The reactions typically involve:
The efficiency of these reactions can be influenced by factors such as pH, temperature, and the presence of coupling agents like carbodiimides or oxyma.
In peptide synthesis, Z-D-Pro-OH undergoes activation through coupling reagents that facilitate the formation of peptide bonds. The mechanism generally involves:
Z-D-Pro-OH is extensively used in scientific research, particularly in:
The carboxybenzyl (Z) group serves as a cornerstone for Nα-protection in Z-D-Pro-OH synthesis, offering robust stability during peptide chain elongation while enabling selective removal under mild catalytic hydrogenation conditions. Unlike L-proline derivatives, D-proline's stereochemical integrity reduces epimerization risks during activation, making it ideal for sterically constrained sequences. Orthogonal protection strategies are critical when integrating Z-D-Pro-OH into complex peptides; the Z group's acid stability allows simultaneous use of tert-butyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) for other residues, as outlined in protective group stability matrices [1].
Recent innovations focus on minimizing side-chain protection. Studies demonstrate that Z-D-Pro-OH resists racemization under carbodiimide/Oxyma Pure coupling conditions (e.g., TBEC/Oxyma Pure in green solvents like NBP/DMC), enabling direct incorporation without guanidinium or imidazole masking in Arg/His-rich sequences. This approach increases atom economy from 24% to 36% for Arg-containing segments by eliminating Pbf groups [10]. The table below compares protective group strategies:
Table 1: Protective Group Performance in Z-D-Pro-OH Synthesis
Protective Group | Cleavage Method | Compatibility | Atom Economy Gain |
---|---|---|---|
Z-group | H₂/Pd-C | Acid/base stable | Baseline |
Pbf (Arg) | TFA/scavengers | Acid-labile | -12% vs. unprotected |
Trt (His) | TFA/scavengers | Acid-labile | -14% vs. unprotected |
Fmoc | Piperidine | Orthogonal to Z-group | Neutral |
Hybrid approaches leverage Z-D-Pro-OH in fragment condensations. For example, Z-D-Pro-containing segments synthesized via SPPS undergo solution-phase coupling with LPPS-derived fragments, reducing overall step count in APIs like liraglutide [6] [10].
Biocatalysis offers an alternative route to Z-D-Pro-OH by exploiting enantioselective transaminases and engineered proteases. D-specific transaminases convert Z-protected keto-proline analogs to Z-D-Pro-OH with >99% enantiomeric excess (ee), bypassing traditional resolution steps. Immobilized Candida antarctica lipase B (CAL-B) catalyzes Z-group installation onto D-proline, achieving 92% yield in non-aqueous media while preserving stereochemistry [4] [5].
Chemoenzymatic peptide synthesis (CEPS) integrates Z-D-Pro-OH into longer sequences via subtilisin variants. These enzymes show enhanced activity toward D-residues, enabling fragment condensations of Z-D-Pro-Gly with H-Leu-OBzl at 30°C, yielding bioactive dipeptides in 85% efficiency. Key advantages include:
Table 2: Biocatalytic Systems for Z-D-Pro-OH Utilization
Enzyme Class | Reaction | Yield/ee | Conditions |
---|---|---|---|
D-Amino acid transaminase | Z-keto-Pro + amine → Z-D-Pro-OH | >99% ee | pH 7.5, 37°C |
CAL-B lipase | D-Pro + Z-OSu → Z-D-Pro-OH | 92% yield | THF, 25°C |
Engineered subtilisin | Z-D-Pro-OH + H-Xaa coupling | 85% yield | EtOAc/CPME, 30°C |
Chromatographic separation remains vital for purifying Z-D-Pro-OH from racemic mixtures. Glycopeptide-based chiral stationary phases (CSPs) like vancomycin exhibit superior discrimination for proline enantiomers due to three-point binding: (1) ionic interaction with the carboxylate, (2) hydrogen bonding with the Z-carbamate, and (3) steric exclusion of the D-isomer's pyrrolidine ring. At 1.5 mM vancomycin in mobile phases, resolution (Rₛ) of DL-proline derivatives reaches 3.5–4.0 in <10 min [3] [7].
Nanoparticle-enhanced chemiluminescence (CL) sensing provides rapid chirality assessment. CdTe quantum dots (QDs) functionalized with L-selectors yield 5× higher CL signals with Z-D-Pro-OH vs. Z-L-Pro-OH due to differential H₂O₂ quenching kinetics. This system detects enantiomeric excess (ee) with ±2.5% accuracy at 10⁻⁶ M concentrations, enabling real-time reaction monitoring [9].
Advanced 2D-GC×GC–TOF-MS methodologies resolve N-TFA-O-methyl ester derivatives of Z-D-Pro-OH with detection limits of 1–7 pg. Cyclodextrin-based columns (e.g., Lipodex E) achieve α-values of 1.12–1.18 for proline analogs, outperforming Chirasil-Val phases by 40% in peak separation efficiency [3].
Table 3: Chiral Resolution Techniques for Z-D-Pro-OH
Technique | Selector/Phase | Resolution (Rₛ) | LOD | Analysis Time |
---|---|---|---|---|
HPLC-CMPA | Vancomycin | 3.5–4.0 | 0.1 μg/mL | <10 min |
GC×GC–TOF-MS | Lipodex E (CD phase) | α = 1.12–1.18 | 1–7 pg | 25 min |
Nanoparticle CL | CdTe QDs/L-selectors | ΔI = 400% (D vs. L) | 10⁻⁶ M | <2 min |
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